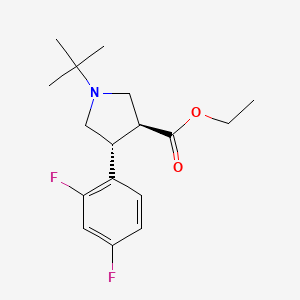

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

説明

特性

IUPAC Name |

ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWLLGQSYULNNY-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as a selective agonist for the melanocortin-4 receptor (MC4R). This receptor plays a crucial role in various physiological processes, including energy homeostasis and appetite regulation. The following sections detail the biological activity of this compound, supported by research findings and case studies.

- Chemical Formula : C17H23F2NO2

- Molecular Weight : 303.37 g/mol

- CAS Number : 915158-39-3

Structure

The structure of the compound includes a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl moiety, which is critical for its biological activity.

MC4R Agonism

Research indicates that this compound acts as a selective agonist for the MC4R. This receptor is implicated in several metabolic disorders:

- Obesity : Activation of MC4R has been linked to reduced food intake and increased energy expenditure.

- Diabetes : The compound may help in managing glucose levels through its effects on appetite regulation.

- Sexual Dysfunction : There is evidence suggesting potential benefits in treating both male and female sexual dysfunctions through MC4R activation .

Case Studies and Research Findings

-

Study on Obesity Management :

A study highlighted the efficacy of MC4R agonists in reducing body weight in animal models. The compound demonstrated significant weight loss compared to control groups, indicating its potential as an anti-obesity agent . -

Metabolic Syndrome :

In another investigation, this compound was shown to improve metabolic parameters in diabetic mice. This included enhanced insulin sensitivity and lower fasting glucose levels . -

Pharmacological Profile :

The pharmacological profile has been characterized using various assays that confirm its selectivity for MC4R over other melanocortin receptors. This selectivity is crucial for minimizing side effects associated with non-selective receptor activation .

Comparative Biological Activity Table

| Compound Name | MC4R Agonism | Weight Loss Efficacy | Diabetes Management | Sexual Dysfunction Treatment |

|---|---|---|---|---|

| This compound | Yes | Significant | Improved insulin sensitivity | Potential benefits observed |

| Reference Compound A | Yes | Moderate | No significant effect | No |

| Reference Compound B | No | Minimal | No significant effect | No |

The mechanism by which this compound exerts its effects involves binding to the MC4R and activating downstream signaling pathways that regulate appetite and energy balance. The presence of the difluorophenyl group enhances binding affinity and selectivity for the receptor .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Comparison of Pyrrolidine Derivatives

Functional Group Variations

A. Ester vs. Carbamate

- The ethyl ester in the target compound improves lipophilicity compared to carbamate analogues (e.g., ), which are more polar due to the urea-like linkage. This difference impacts membrane permeability and metabolic stability .

B. Aromatic Substituents

- The 2,4-difluorophenyl group in the target compound offers stronger electron-withdrawing effects than 4-methoxyphenyl () or 3-chloro-4-fluorophenylsulfanyl (), influencing π-π stacking and binding affinity in drug-receptor interactions .

C. Stereochemical Considerations

- The (3S,4R) configuration distinguishes the target compound from diastereomers like (3R,4S)-tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (), which may exhibit divergent biological activity due to altered spatial orientation .

Research Findings and Implications

- Structural Similarity: highlights a 0.93 similarity score between the target compound’s tert-butyl carbamate analogue and tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, emphasizing the role of fluorine in bioisosterism .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structure and purity of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate?

- Methodological Answer : Combine multinuclear NMR spectroscopy (e.g., , , and NMR) to resolve stereochemistry and substituent effects. For example, NMR can confirm the presence and position of fluorine atoms on the phenyl ring. High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular weight validation. Reverse-phase column chromatography (C18, acetonitrile/water gradients) is effective for purification and isolating stereoisomers .

Q. How can the tert-butyl carbamate protecting group be selectively introduced or removed during synthesis?

- Methodological Answer : The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane). This strategy minimizes side reactions during multi-step syntheses, as demonstrated in pyrrolidine derivatives .

Q. What reaction conditions optimize the coupling of fluorinated aryl groups to the pyrrolidine core?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and fluorinated substrates under inert atmospheres. For sterically hindered systems, microwave-assisted heating or photoredox catalysis (as in ) improves yields. Solvent selection (e.g., THF or DMF) and temperature control (e.g., 70°C for 1 hour) are critical .

Advanced Research Questions

Q. How do stereochemical discrepancies arise during synthesis, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from incomplete stereocontrol during ring closure or fluorine substitution. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., chiral phosphine ligands) enhance enantioselectivity. Diastereomers can be separated via chiral HPLC or crystallography. For example, (3R,4S) vs. (3S,4R) configurations are distinguishable via -NMR coupling constants and NOE experiments .

Q. What mechanistic insights explain byproduct formation in fluorophenyl-pyrrolidine couplings?

- Methodological Answer : Competing pathways like β-hydride elimination or aryl ring defluorination may occur under harsh conditions. Mechanistic studies using -NMR kinetic monitoring or DFT calculations can identify intermediates. For example, highlights the use of N,N,N’,N’-tetramethylazodicarboxamide to suppress side reactions during Mitsunobu-type couplings .

Q. How can conflicting spectral data (e.g., unexpected or NMR signals) be interpreted during structural elucidation?

- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to assign signals unambiguously. For phosphorus-containing analogs (e.g., phosphonates in ), -NMR coupled with - correlation experiments resolves rotameric mixtures. For fluorinated systems, - HOESY confirms spatial proximity of fluorine atoms to specific protons .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer : Perform kinetic profiling (e.g., in situ IR or LC-MS) to identify rate-limiting steps. For example, reports 42% yield for a phosphonated pyrrolidine due to competing decomposition pathways. Adjusting reaction time, catalyst loading, or solvent polarity (e.g., switching from THF to DCM) can improve efficiency .

Stereochemical and Synthetic Challenges

Q. What strategies ensure retention of stereochemical integrity during functionalization of the pyrrolidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。